molecular formula C8H5NO2S B1362650 3-Isothiocyanatobenzoic acid CAS No. 2131-63-7

3-Isothiocyanatobenzoic acid

Cat. No.: B1362650
CAS No.: 2131-63-7
M. Wt: 179.2 g/mol
InChI Key: PJRBPKOOGLKPFB-UHFFFAOYSA-N
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Description

3-Isothiocyanatobenzoic acid is an organic compound with the molecular formula C8H5NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the benzene ring at the meta position relative to the carboxylic acid group (-COOH). This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

3-Isothiocyanatobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit bacterial growth by blocking potassium channels, which prevents the release of neurotransmitters . This compound also exhibits antibacterial properties against various bacterial strains and can be used to treat neuropathic pain . The interactions of this compound with mammalian cells and its ability to block potassium channels highlight its potential as a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering ion permeability and blocking potassium channels . This disruption in ion balance can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties also suggest its potential impact on bacterial cell function, making it a valuable agent in the study of cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits bacterial growth by blocking potassium channels, which prevents the release of neurotransmitters . This inhibition is likely due to the compound’s ability to form stable interactions with the phosphate oxygen in the potassium channels, thereby preventing their normal function . Additionally, the compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at ambient temperatures, with a melting point of approximately 165°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound can maintain its antibacterial properties over extended periods, making it a reliable agent for long-term biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial properties without significant adverse effects . At higher doses, it can cause toxic effects, including disruption of ion balance and inhibition of essential cellular processes . These threshold effects highlight the importance of careful dosage management in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s ability to block potassium channels suggests its involvement in pathways related to ion transport and cellular signaling . Additionally, its antibacterial properties indicate potential interactions with metabolic pathways involved in bacterial cell wall synthesis and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s ability to block potassium channels suggests that it may be actively transported to regions of high ion activity . Its distribution within cells is likely influenced by its interactions with cellular membranes and transport proteins, which facilitate its localization to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is likely directed to specific compartments or organelles through targeting signals and post-translational modifications . Its ability to block potassium channels suggests that it may be localized to regions of high ion activity, such as the plasma membrane and intracellular vesicles . This localization is essential for its role in regulating ion balance and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isothiocyanatobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanatobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles, such as amines and thiols, to form thiourea derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.

    Reduction Reactions: Reduction of the isothiocyanate group can yield amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Thiourea Derivatives: Formed through nucleophilic substitution reactions.

    Sulfonic Acid Derivatives: Resulting from oxidation reactions.

    Amine Derivatives: Produced via reduction reactions.

Scientific Research Applications

3-Isothiocyanatobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.

    Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 3-Isothiocyanatobenzoic acid is unique due to its specific positioning of the isothiocyanate group, which influences its reactivity and applications. The meta position of the isothiocyanate group relative to the carboxylic acid group provides distinct chemical properties compared to its ortho and para counterparts .

Properties

IUPAC Name

3-isothiocyanatobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRBPKOOGLKPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175580
Record name Benzoic acid, 3-isothiocyanato-
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Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-63-7
Record name 3-Isothiocyanatobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-isothiocyanato-
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Record name 2131-63-7
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Record name Benzoic acid, 3-isothiocyanato-
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Record name 2131-63-7
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Synthesis routes and methods I

Procedure details

Carbon disulfide (0.26 mL, 4.4 mmol) was added to a mixture comprising 3-aminobenzoic acid (0.20 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0 mL) and triethylamine (0.51 mL, 3.6 mmol), followed by stirring at room temperature for 24 hours. To the obtained reaction mixture, a tetrahydrofuran (1.0 mL) solution of iodine (0.41 g, 1.6 mmol) was dropwise added over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (38 mg, 0.30 mmol) were added and mixed. Then, ethyl acetate (6 mL) was added, and the organic layer was separated and concentrated under reduced pressure to dryness. To the residue, ethyl acetate (4 mL) and water (2 mL) were added, and the organic layer was concentrated under reduced pressure to dryness to obtain 3-isothiocyanatobenzoic acid as a cream-colored solid (0.25 g, yield: 96%, HPLC purity: 95%, HPLC retention time: 3.6 min). LC-MS ES-178 (retention time: 4.0 min, condition 1).
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.41 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-aminobenzoic acid (5.00 g, 36.5 mmol) was added to a methylene chloride solution (51 mL) of thiocarbonyldiimidazole (7.8 g, 43.8 mmol) and triethylamine (5.6 mL, 40.2 mmol) at an internal temperature of at most 5° C., followed by stirring at −10° C. for one hour. The mixture was dropped to a separately prepared mixed solution of concentrated hydrochloric acid (11.6 mL, 133.0 mmol) and n-heptane (51 mL) as that the internal temperature became from 20° C. to 30° C., followed by stirring for one hour as it was. Then, the mixture was stirred under cooling with ice for 2 hours, and the obtained colorless solid was collected by filtration, washed with water (20 mL) four times and dried under reduced pressure to obtain 3-isothiocyanatobenzoic acid as a creamy solid (6.01 g, yield: 93%, HPLC purity: 99.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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